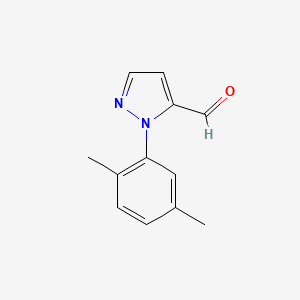
1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an amino group at the 2-position of the benzothiazole ring and a trifluoroethanone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound. The use of catalysts may also be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoroethanone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroethanone group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but with a methyl group instead of a trifluoroethanone group.
6-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzothiazol-2-amine: Contains an additional benzothiazole ring.
(2-Amino-1,3-benzothiazol-6-yl)acetate: Contains an acetate group instead of a trifluoroethanone group.
Uniqueness
1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Properties
Molecular Formula |
C9H5F3N2OS |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)7(15)4-1-2-5-6(3-4)16-8(13)14-5/h1-3H,(H2,13,14) |
InChI Key |
FZTKOFRDXNEXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C(F)(F)F)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


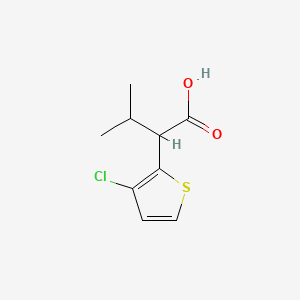

![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13313197.png)

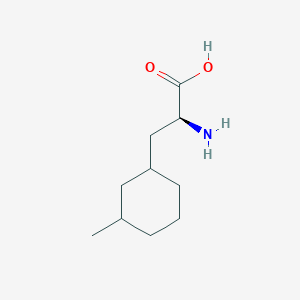
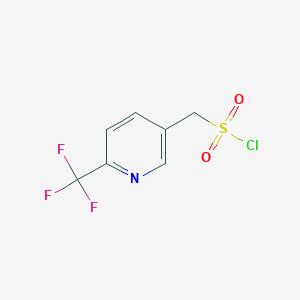
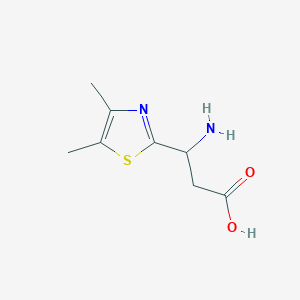
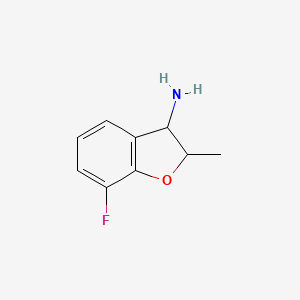
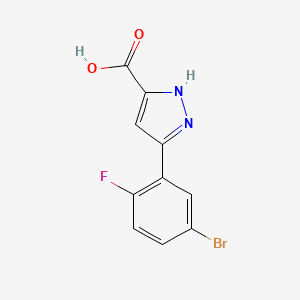
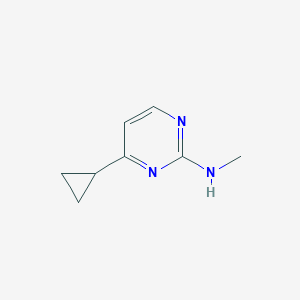
![1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13313253.png)
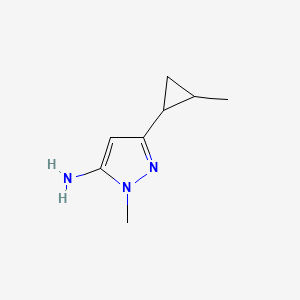
![4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13313267.png)
